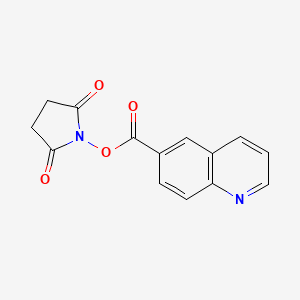
1-Ethoxy-2-fluoro-4-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-fluoro-4-vinylbenzene: is an organic compound with the molecular formula C10H11FO . It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group, a fluoro group, and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-fluoro-4-vinylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethoxybenzene, fluorobenzene, and vinylbenzene.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-2-fluoro-4-vinylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Oxidation and Reduction: The vinyl group can undergo oxidation and reduction reactions to form different products.
Addition Reactions: The vinyl group can also participate in addition reactions with various reagents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Major Products
Substitution Products: Depending on the substituent introduced, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation of the vinyl group can lead to the formation of aldehydes or carboxylic acids.
Reduction Products: Reduction of the vinyl group can result in the formation of ethyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2-fluoro-4-vinylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2-fluoro-4-vinylbenzene in various reactions involves the following steps:
Electrophilic Attack: The benzene ring undergoes electrophilic attack due to the presence of electron-donating and electron-withdrawing groups.
Formation of Intermediate: A positively charged intermediate (benzenonium ion) is formed.
Substitution or Addition: The intermediate undergoes substitution or addition reactions to form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethoxy-4-vinylbenzene: Lacks the fluoro group, making it less reactive in certain electrophilic aromatic substitution reactions.
1-Fluoro-4-vinylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.
1-Ethoxy-2-fluorobenzene: Lacks the vinyl group, limiting its ability to undergo addition reactions.
Uniqueness
1-Ethoxy-2-fluoro-4-vinylbenzene is unique due to the presence of all three substituents (ethoxy, fluoro, and vinyl groups) on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
Eigenschaften
IUPAC Name |
4-ethenyl-1-ethoxy-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h3,5-7H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFLGYQBOAIFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151504.png)
![2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151508.png)
![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151514.png)
![3'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151520.png)
![2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151525.png)
![4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151534.png)








